1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Overview
Description
1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a heterocyclic compound that contains both pyridine and pyrazole moieties. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug design and development.
Preparation Methods
The synthesis of 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity . Industrial production methods may utilize magnetically recoverable catalysts to streamline the process and reduce costs .
Chemical Reactions Analysis
1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the pyrazole and pyridine rings can be targeted by electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has shown its potential in developing new therapeutic agents for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The pyridine and pyrazole rings allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives, such as:
1-(quinolin-2-yl)-1H-pyrazolo[3,4-d]pyrimidines: These compounds are more potent in certain biological activities compared to 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine.
2-(pyridin-2-yl) pyrimidine derivatives: These compounds exhibit a wide range of pharmacological activities and are used in medicinal chemistry. The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets.
Properties
IUPAC Name |
1-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-16-9-10(8-13-2)12(15-16)11-6-4-5-7-14-11/h4-7,9,13H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVCGVHVHQJLHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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